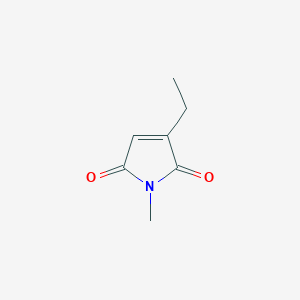

3-Ethyl-1-methyl-1H-pyrrole-2,5-dione

Description

Overview of Cyclic Imides in Organic Chemistry

Cyclic imides are a class of organic compounds defined by the presence of an imide functional group, which consists of two acyl groups bonded to a nitrogen atom, integrated within a ring structure. cymitquimica.comwikipedia.org These structures, formally having a [-CO-N(R)-CO-] general arrangement, are noteworthy for their chemical stability and are structurally related to acid anhydrides, though they exhibit greater resistance to hydrolysis. wikipedia.orgnih.gov

In the realm of organic chemistry, cyclic imides are recognized as significant structural motifs found in both natural and synthetic molecules. eurekaselect.com They serve as crucial building blocks and intermediates for the synthesis of a wide array of chemical entities, including natural products, pharmaceuticals, and high-performance polymers like polyimides. cymitquimica.comnih.gov The inherent properties of the cyclic imide ring, such as hydrophobicity and a neutral character, can influence the physicochemical characteristics of the molecules they are part of, which is a key consideration in fields like medicinal chemistry. researchgate.net The versatility of cyclic imides allows them to be functionalized through various chemical transformations, making them a subject of continuous interest for developing new synthetic methodologies. eurekaselect.com

Importance of the 1H-Pyrrole-2,5-dione Scaffold in Fundamental Research

The 1H-Pyrrole-2,5-dione scaffold, commonly known as the maleimide (B117702) scaffold, is a five-membered heterocyclic ring system that holds a prominent place in fundamental and applied research. wikipedia.orgmdpi.com This framework is a core component of numerous organic compounds that exhibit a wide spectrum of biological activities. mdpi.comscitechnol.com Its significance stems from its role as a versatile synthetic intermediate and a key pharmacophore in drug discovery. nih.govrsc.org

The pyrrole (B145914) ring system is a critical motif in many essential natural products, including heme, chlorophyll, and vitamin B12. scitechnol.comorgchemres.org Derivatives of the 1H-Pyrrole-2,5-dione scaffold have been investigated for a range of pharmacological properties. mdpi.comnih.gov For instance, research has explored their potential as cholesterol absorption inhibitors, anti-inflammatory agents, and antimicrobial agents. mdpi.comnih.gov The reactivity of the scaffold, particularly its susceptibility to addition reactions, makes it a valuable tool in bioconjugation chemistry for linking molecules together. The combination of different pharmacophores within the pyrrole ring system has been a strategy for developing compounds with enhanced biological activity. rsc.org

Scope of Academic Research on 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione

Academic research on the specific compound this compound is situated within the broader scientific investigation of substituted N-alkylated maleimides. While extensive literature exists for the parent 1H-Pyrrole-2,5-dione scaffold and its various derivatives, dedicated studies focusing solely on this compound are more specialized.

The available information primarily consists of its chemical identification, including its CAS registry number (409335-81-5), molecular formula (C₇H₉NO₂), and structure. bldpharm.comchemwhat.com Research on this compound is often part of larger studies that synthesize and evaluate libraries of related 1H-pyrrole-2,5-dione derivatives to explore structure-activity relationships (SAR). rsc.org For example, studies on related N-substituted pyrrole-2,5-diones have investigated how modifications to the substituents at the nitrogen and on the pyrrole ring affect the molecule's biological and chemical properties. mdpi.comnih.gov The ethyl group at the 3-position and the methyl group at the 1-position (the nitrogen atom) define its specific structure and influence its reactivity and steric profile compared to other analogs like 3-methyl-1H-pyrrole-2,5-dione or N-ethylmaleimide. sigmaaldrich.comsigmaaldrich.com The scope of research, therefore, involves its synthesis and characterization as part of the exploration of the chemical space around the pharmacologically significant maleimide core. mdpi.comrsc.org

Interactive Data Table: Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 409335-81-5 |

| Molecular Formula | C₇H₉NO₂ |

| SMILES Code | O=C(C(CC)=C1)N(C)C1=O |

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-ethyl-1-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C7H9NO2/c1-3-5-4-6(9)8(2)7(5)10/h4H,3H2,1-2H3 |

InChI Key |

VNICJXCATREWMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)N(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 1 Methyl 1h Pyrrole 2,5 Dione and Its Analogues

Classical Approaches to 1H-Pyrrole-2,5-dione Synthesis

The foundational methods for synthesizing the 1H-pyrrole-2,5-dione ring system have long been established in organic chemistry. These classical approaches typically involve condensation and cyclization reactions that efficiently form the five-membered heterocyclic core.

Maleic Anhydride Condensation Reactions

A primary and widely utilized method for the synthesis of maleimide (B117702) derivatives involves the condensation of maleic anhydride with primary amines, followed by a dehydration step. nih.gov This two-step process begins with the amine acting as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This ring-opening reaction forms an intermediate maleamic acid. Subsequent dehydration, often achieved through thermal means or by using a dehydrating agent, induces cyclization to form the stable five-membered imide ring. researchgate.net

The versatility of this reaction allows for the preparation of a wide range of N-substituted 1H-pyrrole-2,5-diones by varying the primary amine used in the initial step. For instance, the reaction of maleic anhydride with 4-hydroxyaniline yields 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione. nih.gov Similarly, reactions with N3-substituted amidrazones in the presence of 2,3-dimethylmaleic anhydride can produce various N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione. mdpi.com

Table 1: Examples of Maleic Anhydride Condensation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Source |

|---|---|---|---|---|---|

| Maleic anhydride | p-Aminophenol | 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Dissolved separately in DMF, then mixed | Not specified | nih.gov |

| 2,3-dimethylmaleic anhydride | N3-substituted amidrazones | N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones | Boiling toluene or chloroform | 75-95% | mdpi.com |

Cyclization Reactions in 1H-Pyrrole-2,5-dione Formation

Cyclization reactions are central to the formation of the pyrrole (B145914) ring. The Paal-Knorr synthesis is a cornerstone method, involving the reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia. uctm.edu The mechanism proceeds through the formation of a hemiaminal, followed by a series of cyclization and dehydration steps to yield the aromatic pyrrole ring. uctm.edu This reaction is typically conducted under acidic conditions, which facilitate the dehydration steps. mdpi.com The versatility of the Paal-Knorr reaction has made it a widely used method for accessing N-substituted pyrroles. mdpi.comresearchgate.net

Other classical cyclization methods include the Barton-Zard synthesis, which reacts an isocyanoacetate with a nitroalkene, and the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with an enone. wikipedia.org More recently, methods involving the base-induced intramolecular cyclization of sulfur ylides have been developed to produce related structures like 5-hydroxy-1H-pyrrol-2-ones. nih.gov

Advanced Synthetic Strategies for N-Substituted and C-Substituted 1H-Pyrrole-2,5-diones

Modern synthetic chemistry has introduced more sophisticated and powerful methods for creating functionalized 1H-pyrrole-2,5-diones. These advanced strategies, including metal-catalyzed reactions and microwave-assisted synthesis, provide access to complex analogues with high efficiency and selectivity.

Metal-Catalyzed Coupling and Substitution Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis of highly substituted pyrroles. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. Rhodium(I) catalysts, for example, have been used to catalyze the hydroacylation of aldehydes with propargylic amines, which, after in-situ treatment with an acid, undergo dehydrative cyclization to yield highly substituted pyrroles. nih.gov

Palladium-catalyzed cascade reactions have also been developed, such as a four-component cyclization of alkynols, aryl iodides, carbon monoxide, and amines. acs.org Furthermore, catalyst-controlled C-H arylation allows for selective mono- or diarylation of aromatic amides using rhodium or iridium catalysts, respectively, providing a direct route for late-stage functionalization. acs.org

Table 2: Overview of Metal-Catalyzed Reactions for Pyrrole Synthesis

| Catalyst Type | Reaction Type | Key Features | Source |

|---|---|---|---|

| Rhodium(I) | Hydroacylation / Dehydrative Cyclization | Atom-economical C-H activation, forms highly substituted pyrroles from aldehydes and propargylic amines. | nih.gov |

| Palladium | Four-Component Cascade Cyclization | Constructs complex polycyclic heterocycles. | acs.org |

| Rhodium ([CpRhCl2]2) | C-H Monoarylation | Selective mono-arylation of aromatic amides with arylsilanes. | acs.org |

| Iridium ([CpIrCl2]2) | C-H Diarylation | Selective di-arylation of aromatic amides with arylsilanes. | acs.org |

| Dirhodium(II) | C-H Functionalization | Catalyzes reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole. | nih.govnih.gov |

Microwave-Assisted Synthetic Routes for 1H-Pyrrole-2,5-diones

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and promote greener chemical processes. bohrium.comijpsjournal.com The application of microwave irradiation to the synthesis of pyrrole derivatives has proven highly effective. For example, the Paal-Knorr condensation can be significantly expedited using microwave heating. pensoft.net

Multicomponent reactions under microwave irradiation provide a rapid and efficient pathway to complex heterocyclic structures. nih.gov A one-pot, three-component reaction of ninhydrin, sarcosine, and 1-aryl-1H-pyrrole-2,5-diones under microwave conditions at 100°C efficiently produces spiro derivatives through a 1,3-dipolar cycloaddition. nih.gov These methods often offer substantial advantages over conventional heating, including drastically reduced reaction times (from hours to minutes) and improved product yields. ijpsjournal.compensoft.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Source |

|---|---|---|---|---|

| Pyrano [4,5-C] pyrrole synthesis | 6 hours | 2 minutes | Yield increased from 67% to 80% | ijpsjournal.com |

| 5-aminopyrazolone synthesis | 4 hours | 2 minutes | Yield increased from 80% to 88% | ijpsjournal.com |

| Paal-Knorr Synthesis | Several hours | 10-20 minutes | Generally higher yields reported | pensoft.net |

Asymmetric Synthetic Approaches Towards Functionalized 1H-Pyrrole-2,5-diones

The development of asymmetric methods to synthesize chiral functionalized pyrrole derivatives is of significant interest. A notable advancement is the use of chiral dirhodium tetracarboxylate catalysts for the asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.govnih.gov This reaction proceeds with high enantio- and diastereoselectivity, exclusively functionalizing the C2 position adjacent to the nitrogen atom. nih.govnih.gov

Using the optimal chiral catalyst, Rh₂(S-PTAD)₄, C-H functionalization products can be generated in high yields with excellent levels of diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 97% ee). nih.gov Another strategy for asymmetric synthesis involves using carbohydrates as chiral auxiliaries. Their inherent chirality can be leveraged to guide the stereochemical outcome of reactions, such as 1,3-dipolar cycloaddition, to produce enantiomerically pure heterocycles. mdpi.com

Table 4: Asymmetric C-H Functionalization using Dirhodium Catalyst

| Catalyst | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Rh₂(S- or R-PTAD)₄ | up to 87% | >20:1 | up to 97% | nih.govnih.gov |

Structural Elucidation and Spectroscopic Characterization of 3 Ethyl 1 Methyl 1h Pyrrole 2,5 Dione

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are fundamental techniques for the structural elucidation of organic molecules. For 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione, these methods would provide critical information regarding its functional groups and the connectivity of its atoms.

In the absence of specific experimental data for this compound, the expected vibrational and NMR spectral features can be inferred from the analysis of similar N-substituted maleimide (B117702) structures. For instance, the infrared (IR) spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functionality, typically in the region of 1700-1780 cm⁻¹. The C-N stretching vibrations of the pyrrole (B145914) ring would also be observable.

The proton (¹H) NMR spectrum would be anticipated to show distinct signals for the N-methyl group (a singlet), the ethyl group (a quartet and a triplet), and the vinylic proton on the pyrrole ring (a singlet). The carbon-13 (¹³C) NMR spectrum would complement this by showing resonances for the carbonyl carbons, the olefinic carbons of the ring, the N-methyl carbon, and the carbons of the ethyl group.

Advanced NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a suite of advanced two-dimensional (2D) NMR experiments would be indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity within a molecule. beilstein-journals.orgmdpi.com

A COSY experiment on this compound would reveal the coupling between the protons of the ethyl group. The HSQC spectrum would correlate the proton signals directly to their attached carbon atoms. Finally, the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information to piece together the molecular skeleton. For example, an HMBC experiment would show a correlation between the N-methyl protons and the carbonyl carbons, confirming the N-substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. A single-crystal X-ray diffraction study of this compound would provide definitive information on its bond lengths, bond angles, and crystal packing.

While no specific crystallographic data for this compound has been found in the public domain, studies on analogous compounds, such as a 1:1 co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione, offer insights into the expected structural features. researchgate.net It is anticipated that the pyrrole-2,5-dione ring would be largely planar. The precise conformation of the ethyl group and the intermolecular interactions in the crystal lattice would be key findings from such a study.

Mass Spectrometric Analysis for Compound Identification

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. While a specific mass spectrum for this compound is not available, the NIST WebBook provides a mass spectrum for the closely related isomer, 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, which has the same molecular formula (C₇H₉NO₂) and molecular weight (139.15 g/mol ). nist.govnist.gov The fragmentation of this compound would likely involve the loss of the ethyl group, the methyl group, and cleavage of the pyrrole ring, leading to a series of characteristic fragment ions. A detailed analysis of these fragmentation pathways would provide strong evidence for the compound's structure. libretexts.orgresearchgate.net

Theoretical and Computational Studies of 3 Ethyl 1 Methyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and equilibrium geometry of molecules. This method is employed to predict various molecular properties, such as bond lengths, bond angles, and torsion angles, by finding the lowest energy arrangement of the atoms.

DFT calculations are typically performed using a combination of a functional and a basis set. The choice of functional and basis set is critical for obtaining accurate results.

| Computational Method Component | Examples | Description |

|---|---|---|

| DFT Functionals | B3LYP, M06-2X | Approximations used to describe the exchange-correlation energy, a key component of the total electronic energy in DFT. B3LYP is a widely used hybrid functional known for its balance of accuracy and computational cost. |

| Basis Sets | 6-31G(d), 6-311++G(d,p) | Sets of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets with polarization (e.g., d,p) and diffuse functions (e.g., +) provide greater accuracy but require more computational resources researchgate.net. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity imperial.ac.uk. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical for understanding a molecule's behavior in chemical reactions researchgate.net.

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity nih.gov.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO nih.gov.

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it is easier to induce electronic transitions researchgate.net.

For 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione, the HOMO is expected to be localized on the π-system of the ethyl-substituted C=C bond, while the LUMO is likely distributed over the electron-deficient dicarbonyl system. The energies of these orbitals allow for the calculation of various global reactivity descriptors that quantify the molecule's reactivity.

| Parameter | Formula | Chemical Implication |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity researchgate.net. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap nih.gov. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more polarizable and reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Conformational Landscape and Energetic Profiling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the pyrrole (B145914) ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the C-C single bond of the ethyl group. This process, known as energetic profiling, identifies the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The results provide insight into the molecule's preferred shape in different environments. Studies on other substituted ring systems show that the conformation of a molecule can be highly dependent on the nature and position of its substituents researchgate.netmdpi.com. For the title compound, different rotational positions of the ethyl group will result in conformers with varying steric interactions and, consequently, different relative energies. This analysis is crucial for understanding how the molecule's shape might influence its ability to interact with other molecules, such as in biological systems mdpi.com.

Intermolecular Interactions and Adsorption Mechanisms

The way a molecule interacts with its neighbors or with surfaces is governed by intermolecular forces. For this compound, several types of interactions are possible:

Dipole-Dipole Interactions: The two carbonyl groups (C=O) create a significant molecular dipole moment, leading to strong electrostatic interactions with other polar molecules.

Hydrogen Bonding: While the N-methyl group prevents the molecule from acting as a hydrogen bond donor through its nitrogen, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors.

Computational studies can model these interactions. For instance, molecular docking simulations can predict how a molecule like this compound might bind to the active site of a protein, a process governed by intermolecular forces nih.govnih.gov. Such studies have been performed on related 1H-pyrrole-2,5-dione derivatives to understand their biological activity nih.gov. Furthermore, the study of crystal structures of analogous compounds reveals how these molecules arrange themselves in the solid state, often forming networks stabilized by hydrogen bonds and other interactions researchgate.net. Understanding these interactions is also key to predicting how the molecule might adsorb onto material surfaces, a process relevant in materials science and catalysis.

| Interaction Type | Relevant Molecular Feature | Significance |

|---|---|---|

| Dipole-Dipole | Polar C=O bonds | Governs interaction with other polar molecules and contributes to physical properties like boiling point. |

| Hydrogen Bonding (Acceptor) | Oxygen atoms of carbonyl groups | Allows for strong, specific interactions with hydrogen bond donors (e.g., water, protein residues) researchgate.net. |

| Van der Waals Forces | Entire molecule surface | Contribute to overall molecular packing and non-specific attractions. |

Applications of 1h Pyrrole 2,5 Dione Derivatives in Chemical Science and Technology

1H-Pyrrole-2,5-diones as Building Blocks in Organic Synthesis

The maleimide (B117702) scaffold, the parent structure of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione, is a cornerstone in organic synthesis due to its susceptibility to a wide array of chemical reactions. The electron-poor nature of the carbon-carbon double bond makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Furthermore, the double bond of the maleimide ring is a potent dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the stereoselective formation of six-membered rings, a common motif in many natural products and biologically active molecules. The substituents on the pyrrole (B145914) ring, such as the ethyl and methyl groups in this compound, can influence the stereochemical outcome of these reactions, offering a degree of control over the final product's three-dimensional structure.

While specific examples detailing the synthetic utility of this compound are not extensively documented in publicly available literature, the established reactivity of the maleimide core strongly suggests its potential as a versatile building block for the synthesis of complex organic molecules.

Role in Materials Science and Polymer Chemistry

The reactivity of the maleimide double bond is also harnessed in the field of polymer chemistry. Maleimides are frequently employed as monomers or cross-linking agents in the synthesis of various polymers. The ability of the double bond to participate in polymerization reactions, particularly in free-radical and addition polymerizations, allows for the incorporation of the robust pyrrole-2,5-dione moiety into polymer backbones.

Polymers incorporating maleimide units often exhibit enhanced thermal stability and mechanical properties. The rigid, planar structure of the maleimide ring can contribute to a higher glass transition temperature and improved dimensional stability of the resulting material.

Although specific polymers derived from this compound are not prominently featured in the scientific literature, its structural similarity to other polymerizable maleimides suggests its potential utility in the creation of novel polymers with tailored properties. The ethyl and methyl substituents could potentially influence the polymer's solubility, processability, and final material characteristics.

Design of Chemical Probes and Ligands

The maleimide group is a key functional group in the design of chemical probes and bioconjugates. Its high reactivity towards thiol groups, found in the cysteine residues of proteins, makes it an ideal tool for selectively labeling and studying biological macromolecules. This thiol-maleimide Michael addition reaction is highly efficient and proceeds under mild, biocompatible conditions.

Fluorescent dyes, biotin, or other reporter molecules functionalized with a maleimide group can be covalently attached to proteins, allowing for their visualization and tracking within complex biological systems. While the direct application of this compound as a chemical probe has not been extensively reported, its core structure is amenable to functionalization for such purposes.

In the realm of coordination chemistry, the carbonyl oxygen atoms of the pyrrole-2,5-dione ring possess lone pairs of electrons and can act as potential coordination sites for metal ions. While the coordinating ability of simple N-alkyl maleimides is not as pronounced as that of more elaborate ligand systems, the fundamental potential for metal binding exists. The development of ligands based on the 1H-pyrrole-2,5-dione scaffold is an area of ongoing research, with the potential to create novel catalysts and functional metal-organic materials.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of maleic anhydride derivatives with alkylamines. For example, derivatives like 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole are prepared by refluxing precursors in ethanol with potassium hydroxide, followed by recrystallization . Yield optimization requires precise control of stoichiometry (e.g., 1.0 equiv of reactants), solvent polarity (ethanol or 1,4-dioxane), and catalyst selection (e.g., KHSO₄ for acid-mediated cyclization) . Purity is enhanced by recrystallization from ethanol or chromatography on silica gel .

Q. How is this compound characterized spectroscopically, and what key signals validate its structure?

Key characterization methods include:

- ¹H/¹³C NMR : Aromatic protons in the pyrrole ring appear as singlets (δ 6.5–7.5 ppm), while alkyl substituents (e.g., ethyl and methyl groups) show signals at δ 1.2–2.5 ppm .

- IR Spectroscopy : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ confirm the dione structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for the parent compound) and fragmentation patterns align with alkylmaleimide derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The electron-deficient maleimide core facilitates nucleophilic attack at the α,β-unsaturated carbonyl positions. Computational studies (e.g., DFT) reveal that substituents like ethyl and methyl groups modulate electrophilicity by altering electron density distribution . For instance, ethyl groups increase steric hindrance but stabilize transition states via inductive effects, as shown in anti-corrosion activity studies of related pyrrolones .

Q. How do structural modifications of this compound affect its bioactivity in cancer research?

Substitution at the 3- and 4-positions (e.g., fluorine or indole moieties) enhances antitumor activity by improving membrane permeability and target binding. Derivatives like 3-[4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine exhibit cytotoxicity via kinase inhibition, validated through in vitro assays (IC₅₀ < 10 µM) . Structure-activity relationship (SAR) studies recommend optimizing hydrophobicity and hydrogen-bonding capacity for enhanced efficacy .

Q. What contradictions exist in reported data on the compound’s metabolic stability, and how can they be resolved experimentally?

Discrepancies in metabolic half-life (e.g., hepatic microsomal stability ranging from 15–60 minutes) arise from variability in assay conditions (e.g., NADPH concentration, species-specific enzymes). Standardized protocols using LC-MS/MS for metabolite identification (e.g., hydroxylation at the ethyl group) and CYP450 isoform-specific inhibitors can clarify these inconsistencies .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s role in modulating cellular signaling pathways?

- In vitro : Use kinase profiling assays (e.g., ADP-Glo™) to identify targets. Prioritize pathways like PI3K/AKT or MAPK, given the compound’s structural similarity to kinase inhibitors .

- In silico : Perform molecular docking with AutoDock Vina to predict binding affinities to ATP-binding pockets .

- Validation : Combine siRNA knockdown and Western blotting to confirm pathway modulation .

Q. What analytical strategies are recommended for resolving co-eluting impurities in HPLC analysis of this compound?

- Column Selection : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts.

- Detection : UV at 254 nm for maleimide chromophores, supplemented with MS for impurity identification .

- Method Development : Adjust pH (2.5–3.5) to improve peak symmetry and retention time reproducibility .

Data Interpretation and Validation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Multi-Method Validation : Compare DFT-predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots) .

- Solvent Effects : Account for solvent polarity in simulations, as ethanol vs. DMSO can alter transition-state energies .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Error Analysis : Use bootstrap resampling to estimate confidence intervals for potency metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.